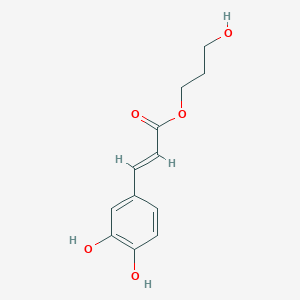
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one is a chemical compound with the molecular formula C9H7Br2ClO. It is known for its use in various chemical reactions and industrial applications. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one can be synthesized through the bromination of 1-(3-chlorophenyl)propan-1-one. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:
Debromination: The removal of bromine atoms to form less brominated derivatives.
Substitution: Replacement of bromine atoms with other functional groups.
Reduction: Conversion of the carbonyl group to an alcohol.
Common Reagents and Conditions
Debromination: Typically involves the use of reducing agents such as zinc in acetic acid.
Substitution: Common reagents include nucleophiles like thiols or amines.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Debromination: Formation of 1-(3-chlorophenyl)propan-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2,2-dibromo-1-(3-chlorophenyl)propan-1-ol.
Scientific Research Applications
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential use in drug development and as a reference standard in pharmaceutical research.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(3-chlorophenyl)propan-1-one involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar structure but with one less bromine atom.
1-(3-Chlorophenyl)propan-1-one: Lacks the bromine atoms, making it less reactive in certain reactions
Uniqueness
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and complex molecules .
Properties
Molecular Formula |
C9H7Br2ClO |
|---|---|
Molecular Weight |
326.41 g/mol |
IUPAC Name |
2,2-dibromo-1-(3-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Br2ClO/c1-9(10,11)8(13)6-3-2-4-7(12)5-6/h2-5H,1H3 |
InChI Key |
QUERXRKOSMDGLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


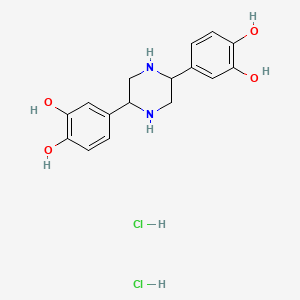
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)

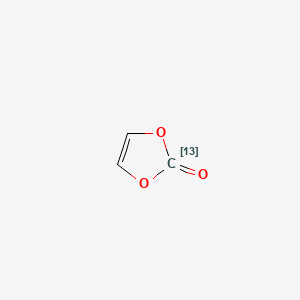
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)
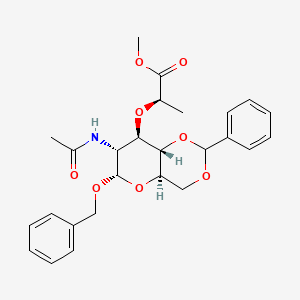
![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)
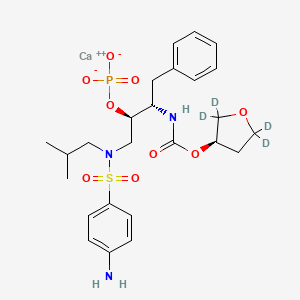


![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)
